2,5,6-三氟烟酰腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

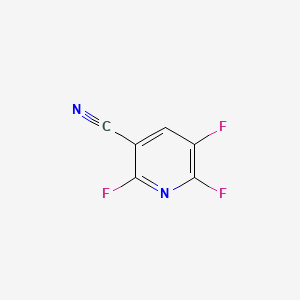

2,5,6-Trifluoronicotinonitrile is a pyridine derivative used in the preparation of JAK2 kinase inhibitors . It has a molecular weight of 158.08 .

Molecular Structure Analysis

The molecular formula of 2,5,6-Trifluoronicotinonitrile is C6HF3N2 . The InChI code is 1S/C6HF3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H .Chemical Reactions Analysis

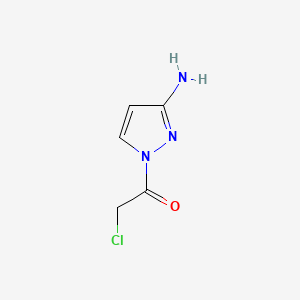

A detailed kinetic analysis and computational study of an SNAr reaction between 2,5,6-trifluoronicotinonitrile and the ambident 3-isopropoxy-1H-pyrazol-5-amine has been presented .Physical And Chemical Properties Analysis

2,5,6-Trifluoronicotinonitrile has a density of 1.5±0.1 g/cm³, a boiling point of 205.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 29.5±0.4 cm³ .科学研究应用

爆炸物的生物降解和生物转化:这项研究强调了了解爆炸物等有毒化合物的生物代谢对于环境管理的重要性。虽然与 2,5,6-三氟烟酰腈没有直接关系,但它提供了对类似硝基芳香族化合物降解途径的见解 (Rylott, Lorenz, & Bruce, 2011)。

SNAr 反应的碱依赖性选择性:这项研究提供了涉及 2,5,6-三氟烟酰腈的 SNAr 反应的动力学分析,提供了对其在各种条件下的反应性的见解,这对于其在化学合成中的应用至关重要 (Chan, Cox, Jones, & Tomasi, 2010)。

用于检测 2,4,6-三硝基苯酚 (TNP) 的荧光传感方法:尽管本文重点关注 TNP,但该方法有可能被改编用于传感其他硝基芳香族化合物,如 2,5,6-三氟烟酰腈,这可能在环境监测和公共安全方面得到应用 (Rong 等人,2015)。

含硼和氟的中孔碳氮化物聚合物:这项研究探索了在合成具有催化和半导体技术潜在应用的碳氮化物材料中使用类似化合物的用途 (Wang 等人,2010)。

三(五氟苯基)硼烷的刘易斯酸性质:该研究调查了类似氟化化合物与路易斯碱的反应,这可能对有机化学中新型催化剂和材料的开发产生影响 (Jacobsen 等人,1999)。

安全和危害

作用机制

Target of Action

The primary targets of 2,5,6-Trifluoronicotinonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It has been used as an additive in electrolytes to construct highly stable interface films on both cathode and anode, improving the electrochemical performance of batteries . The compound’s interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of the compound’s impact on biochemical pathways and their downstream effects .

Pharmacokinetics

Its impact on bioavailability is also currently unknown .

Result of Action

It has been shown to improve the electrochemical performance of batteries when used as an additive in electrolytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5,6-Trifluoronicotinonitrile. For instance, in the context of battery performance, temperature can have a significant impact .

属性

IUPAC Name |

2,5,6-trifluoropyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRFMDDZODUAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654259 |

Source

|

| Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870065-73-9 |

Source

|

| Record name | 2,5,6-Trifluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is the selectivity of the SNAr reaction with 2,5,6-trifluoronicotinonitrile and 3-isopropoxy-1H-pyrazol-5-amine dependent on the base?

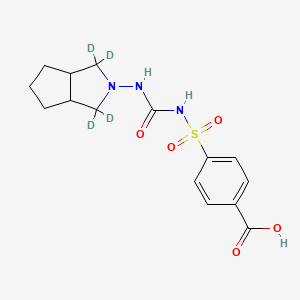

A1: The research demonstrates that 2,5,6-trifluoronicotinonitrile reacts with the ambident nucleophile 3-isopropoxy-1H-pyrazol-5-amine via competing pathways. [] The desired reaction at the primary amino group to yield 2,5-difluoro-6-[(3-isopropoxy-1H-pyrazol-5-yl)amino]nicotinonitrile is favored in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). [] Computational studies suggest that DABCO facilitates a concerted proton removal and amine addition mechanism, circumventing a high-energy zwitterionic Meisenheimer intermediate. [] Reactions at the pyrazole nitrogen atoms are less sensitive to base catalysis due to the stabilizing effect of intramolecular hydrogen bonding on the Meisenheimer intermediates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)

![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)